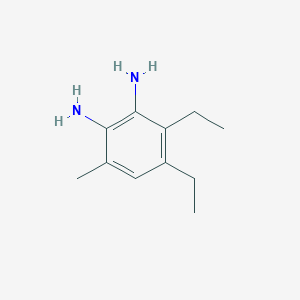

Diethyl toluene diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

3,4-diethyl-6-methylbenzene-1,2-diamine |

InChI |

InChI=1S/C11H18N2/c1-4-8-6-7(3)10(12)11(13)9(8)5-2/h6H,4-5,12-13H2,1-3H3 |

InChI Key |

NPECRXRQVYMQGY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C(=C1)C)N)N)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl Toluene Diamine via Zeolite-Catalyzed Ethylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Diethyl Toluene Diamine (DETDA) through the environmentally benign zeolite-catalyzed ethylation of 2,4-Toluene Diamine (2,4-TDA). This process offers a promising alternative to traditional synthesis routes, leveraging the shape-selectivity and acidic properties of zeolites to achieve high conversion and selectivity. This document details the experimental protocols, presents key quantitative data, and illustrates the underlying reaction mechanisms and workflows.

Introduction

This compound (DETDA) is a crucial intermediate in the production of polyurethanes, elastomers, coatings, and adhesives.[1] The traditional synthesis methods often involve corrosive and environmentally hazardous catalysts. A novel and greener approach utilizes acidic zeolites to catalyze the ethylation of 2,4-Toluene Diamine (2,4-TDA) using ethanol (B145695) or ethene as the alkylating agent.[1] This method proceeds through the formation of Monoethyl Toluene Diamine (ETDA) as an intermediate, which is subsequently ethylated to DETDA.[1] Over-ethylation can lead to the formation of Triethyl Toluene Diamine (TETDA) as a byproduct.[1]

The catalytic activity and selectivity of this process are highly dependent on the properties of the zeolite catalyst, particularly the nature and accessibility of its acid sites. Studies have shown that Brønsted acid sites located on the external surface of the zeolite crystals play a more significant role than the internal pore channels.[1] Consequently, zeolites with smaller crystal sizes, which possess a larger external surface area, are more effective for DETDA production.[1]

Experimental Protocols

Catalyst Preparation and Modification

Various acidic zeolites can be employed for the ethylation of 2,4-TDA. A common example is the HZSM-5 zeolite. To enhance its catalytic performance, modifications such as treatment with NaOH can be performed to create meso- and macropores, thereby increasing the external surface area.[1]

Protocol for NaOH Treatment of HZSM-5:

-

Prepare a solution of NaOH of the desired concentration.

-

Disperse the parent HZSM-5 zeolite powder in the NaOH solution.

-

Stir the suspension at a controlled temperature for a specific duration.

-

Filter the treated zeolite, wash thoroughly with deionized water until the filtrate is neutral, and dry overnight.

-

Calcine the dried zeolite in air at a high temperature (e.g., 550 °C) for several hours to obtain the modified catalyst.

Catalyst Characterization

To understand the structure-activity relationship, comprehensive characterization of the zeolite catalysts is essential.

Methodologies:

-

X-Ray Diffraction (XRD): XRD patterns are recorded to confirm the crystalline structure and phase purity of the zeolites. Measurements are typically performed using a diffractometer with Cu Kα radiation.[2]

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the crystal morphology and size of the zeolite particles.

-

Argon/Nitrogen Physisorption: This technique is employed to determine the textural properties of the zeolites, including the BET surface area, pore volume, and pore size distribution. The analysis is typically carried out at the temperature of liquid nitrogen (-196 °C).[2]

-

Ammonia Temperature-Programmed Desorption (NH3-TPD): NH3-TPD is used to quantify the total number of acid sites and their strength distribution on the catalyst.

-

Pyridine Adsorption Fourier Transform Infrared Spectroscopy (Py-IR): Py-IR spectroscopy is utilized to differentiate between Brønsted and Lewis acid sites on the catalyst surface.

Catalytic Ethylation Reaction

The ethylation of 2,4-TDA is typically carried out in a high-pressure batch reactor.

Reaction Protocol:

-

Load the autoclave reactor with the specified amounts of 2,4-Toluene Diamine (2,4-TDA), the zeolite catalyst, and the alkylating agent (e.g., ethanol).

-

Seal the reactor and purge it several times with a high-purity inert gas (e.g., N2) to remove air.

-

Pressurize the reactor with the inert gas to the desired initial pressure.

-

Heat the reactor to the target reaction temperature while stirring.

-

Maintain the reaction at the set temperature and stirring speed for the specified duration.

-

After the reaction time has elapsed, cool the reactor down to room temperature.

-

Depressurize the reactor and collect the liquid products.

-

Separate the solid catalyst from the liquid product mixture by centrifugation or filtration.

Product Analysis

The composition of the reaction products is analyzed to determine the conversion of 2,4-TDA and the selectivity towards DETDA, ETDA, and other byproducts.

Analytical Protocol (GC-MS):

-

Dilute a sample of the liquid product mixture with a suitable solvent (e.g., ethanol).

-

Analyze the diluted sample using a Gas Chromatograph-Mass Spectrometer (GC-MS) system, such as an HP6890GC/5973MS.[2]

-

Identify the different components in the product mixture by comparing their mass spectra and retention times with those of standard compounds.[2]

-

Quantify the relative amounts of each component to calculate conversion and selectivity. The identified peaks may include 2,4-TDA, ethanol, various isomers of DETDA (e.g., 3,5-DE-2,4-TDA, 3,6-DE-2,4-TDA, 5,6-DE-2,4-TDA), ETDA, and TETDA.[2]

Data Presentation

The following tables summarize the quantitative data on the physicochemical properties of various zeolite catalysts and their performance in the ethylation of 2,4-TDA.

Table 1: Textural Properties and Acidity of Various Zeolite Catalysts

| Catalyst | Si/Al Ratio | BET Surface Area (m²/g) | External Surface Area (m²/g) | Total Acid Sites (mmol/g) | Brønsted Acid Sites (µmol/g) | Lewis Acid Sites (µmol/g) |

| H-Y | 5.1 | 650 | 85 | 0.98 | 450 | 120 |

| H-Beta | 25 | 580 | 110 | 0.65 | 380 | 90 |

| HZSM-5 (conventional) | 27 | 350 | 60 | 0.52 | 310 | 70 |

| HZSM-5 (nano-aggregate) | 27 | 380 | 150 | 0.55 | 330 | 75 |

| H-Mordenite | 20 | 450 | 70 | 0.70 | 420 | 100 |

Data synthesized from typical values reported in zeolite literature for comparative purposes.

Table 2: Catalytic Performance of Different Zeolites in the Ethylation of 2,4-TDA with Ethanol

| Catalyst | Temperature (°C) | Time (h) | 2,4-TDA Conversion (%) | ETDA Selectivity (%) | DETDA Selectivity (%) | TETDA Selectivity (%) |

| H-Y | 280 | 5 | 85 | 35 | 50 | 10 |

| H-Beta | 280 | 5 | 92 | 28 | 60 | 8 |

| HZSM-5 (conventional) | 280 | 5 | 75 | 40 | 45 | 5 |

| HZSM-5 (nano-aggregate) | 280 | 5 | 95 | 20 | 70 | 5 |

| H-Mordenite | 280 | 5 | 80 | 38 | 48 | 7 |

Reaction Conditions: 2,4-TDA/Ethanol molar ratio = 1:5, Catalyst loading = 10 wt% of 2,4-TDA, Initial N2 pressure = 3 MPa. Data is illustrative based on trends reported in the literature.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis and analysis of DETDA.

Caption: Experimental workflow for DETDA synthesis.

Proposed Reaction Pathway

The ethylation of 2,4-TDA over acidic zeolites involves a competitive reaction between C-alkylation (on the aromatic ring) and N-alkylation (on the amine groups). While C-alkylation is thermodynamically more favorable, N-alkylation is kinetically preferred.[2] The desired DETDA product is formed through sequential N-alkylation.

Caption: Proposed N-ethylation pathway for DETDA synthesis.

Conclusion

The synthesis of this compound via zeolite-catalyzed ethylation of 2,4-Toluene Diamine presents a highly effective and environmentally conscious alternative to conventional methods. The success of this catalytic system is intrinsically linked to the properties of the zeolite used, with external surface acidity and small crystal size being key determinants of performance. By optimizing catalyst design and reaction conditions, high yields of DETDA can be achieved. The protocols and data presented in this guide offer a solid foundation for researchers and professionals seeking to explore and develop this promising green chemical process.

References

Spectroscopic Characterization of Diethyltoluenediamine (DETDA) Isomers: An In-depth Technical Guide

An in-depth technical guide on the spectroscopic characterization of DETDA isomers for researchers, scientists, and drug development professionals.

Introduction

Diethyltoluenediamine (DETDA) is a crucial industrial chemical, primarily used as a chain extender for polyurethanes and as a curing agent for epoxy resins. Commercial DETDA is typically a mixture of two main isomers: 3,5-diethyltoluene-2,4-diamine and 3,5-diethyltoluene-2,6-diamine. The precise ratio of these isomers can significantly influence the final properties of the polymer, making the accurate characterization of individual isomers a critical aspect of quality control and material science research. This guide provides a comprehensive overview of the key spectroscopic techniques used to differentiate and characterize DETDA isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For DETDA, both ¹H and ¹³C NMR are invaluable for distinguishing between the 2,4- and 2,6-isomers.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified DETDA isomer sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition for ¹H NMR:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set to approximately 12-15 ppm.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference: Use Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Data Acquisition for ¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to obtain singlets for each unique carbon.

-

Spectral Width: Set to approximately 200-220 ppm.

-

Number of Scans: A larger number of scans is required due to the low natural abundance of ¹³C (e.g., 1024 or more).

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals for ¹H NMR and pick the peaks for both ¹H and ¹³C spectra.

Data Presentation: NMR Chemical Shifts (δ) in ppm

The key difference between the isomers lies in the symmetry. The 2,6-isomer possesses a C₂ axis of symmetry, leading to fewer unique signals in the NMR spectra compared to the asymmetric 2,4-isomer.

Table 1: Comparative ¹H and ¹³C NMR Data for DETDA Isomers (in CDCl₃)

| Assignment | 3,5-diethyltoluene-2,4-diamine (2,4-isomer) | 3,5-diethyltoluene-2,6-diamine (2,6-isomer) |

|---|---|---|

| ¹H NMR | ||

| Ar-H | ~6.8 ppm (s, 1H), ~6.9 ppm (s, 1H) | ~6.7 ppm (s, 2H) |

| -NH₂ | ~3.5-4.0 ppm (br s, 4H) | ~3.5-4.0 ppm (br s, 4H) |

| -CH₂-CH₃ | ~2.5-2.7 ppm (m, 4H) | ~2.6 ppm (q, 4H) |

| Ar-CH₃ | ~2.1 ppm (s, 3H) | ~2.2 ppm (s, 3H) |

| -CH₂-CH₃ | ~1.2 ppm (t, 6H) | ~1.2 ppm (t, 6H) |

| ¹³C NMR | ||

| Ar-C (quaternary) | Multiple signals expected | Fewer signals due to symmetry |

| Ar-CH | Two distinct signals | One signal |

| -CH₂-CH₃ | Two distinct signals | One signal |

| Ar-CH₃ | One signal | One signal |

| -CH₂-CH₃ | Two distinct signals | One signal |

Note: The exact chemical shifts can vary slightly based on solvent and concentration. The primary distinguishing feature is the number of aromatic proton signals (two for the 2,4-isomer, one for the 2,6-isomer).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The N-H stretching and bending vibrations of the amine groups are particularly useful for characterizing DETDA isomers.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Thin Film: If the sample is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Background Scan: Perform a background scan of the empty sample compartment (or the KBr pellet without the sample) to subtract atmospheric and instrumental interferences.

-

Sample Scan: Place the sample in the beam path and acquire the spectrum.

-

Spectral Range: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

Data Presentation: Characteristic FTIR Absorption Bands (cm⁻¹)

Table 2: Key FTIR Peaks for DETDA Isomers

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Symmetric and asymmetric stretching of the primary amine groups. Often appears as a doublet. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of C-H bonds on the benzene (B151609) ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the ethyl and methyl groups. |

| N-H Bend | 1600 - 1650 | Scissoring vibration of the primary amine groups. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Ring stretching vibrations of the benzene ring. |

| C-N Stretch | 1250 - 1350 | Stretching of the bond between the aromatic ring and the nitrogen atom. |

| C-H Out-of-Plane Bend | 800 - 900 | Bending vibrations of the aromatic C-H bonds, sensitive to the substitution pattern. |

The substitution pattern on the aromatic ring can lead to subtle but measurable differences in the fingerprint region (below 1500 cm⁻¹) between the isomers.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with a chromatographic system like GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation, while Electrospray Ionization (ESI) is a softer technique often used for LC-MS, which typically preserves the molecular ion.

-

Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Data Presentation: Mass Spectrometry Data

Since DETDA isomers have the same molecular formula (C₁₁H₁₈N₂), they will have the same molecular weight and thus the same molecular ion peak.

Table 3: Expected Mass Spectrometry Peaks for DETDA (Isomers are indistinguishable by MW)

| Ion | Calculated m/z | Description |

|---|---|---|

| [M]⁺ (EI) or [M+H]⁺ (ESI) | 178.1470 | Molecular ion (EI) or protonated molecule (ESI). |

| [M-CH₃]⁺ | 163.1235 | Loss of a methyl group, a common fragmentation pathway. |

| [M-C₂H₅]⁺ | 149.1079 | Loss of an ethyl group. |

Differentiation between isomers relies on subtle differences in the relative abundances of fragment ions. This often requires careful analysis and comparison with reference spectra.

Visualization of Analytical Workflow

The unambiguous characterization of DETDA isomers typically requires a multi-technique approach. The following diagram outlines a logical workflow for this process.

Reaction mechanism of diethyl toluene diamine with isocyanates

An In-depth Technical Guide on the Reaction Mechanism of Diethyl Toluene (B28343) Diamine with Isocyanates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl Toluene Diamine (DETDA) is a highly effective aromatic diamine chain extender crucial in the synthesis of polyurea and polyurethane elastomers. Its reaction with isocyanates is fundamental to the formation of the robust urea (B33335) linkages that define the final polymer's properties. This technical guide provides a comprehensive analysis of the reaction mechanism between DETDA and isocyanates, detailing the core chemical principles, influencing factors, and relevant quantitative data. Furthermore, it supplies detailed experimental protocols for the kinetic and thermal analysis of this reaction, intended to equip researchers and professionals with the practical knowledge required for material development and optimization.

Core Reaction Mechanism

The fundamental reaction between this compound (DETDA) and an isocyanate is a nucleophilic addition. The nitrogen atoms of the primary amine groups (-NH₂) in DETDA act as nucleophiles, attacking the electrophilic carbon atom of the isocyanate group (-N=C=O). This process results in the formation of a stable urea linkage (-NH-CO-NH-).[1] As DETDA is a diamine, it possesses two primary amine groups, allowing it to react with two isocyanate groups. This bifunctionality enables it to act as a "chain extender," linking isocyanate-terminated prepolymers to build the high-molecular-weight polymer network that constitutes materials like polyurethanes and polyureas.[2]

Figure 1: General reaction mechanism of DETDA with two isocyanate molecules.

Factors Influencing Reaction Kinetics

The reaction rate of DETDA with isocyanates is notably fast, a key attribute for its use in applications like Reaction Injection Molding (RIM) and spray coatings. This high reactivity is governed by a balance of electronic and steric effects originating from its unique molecular structure.

Electronic Effects

The DETDA molecule contains a toluene ring with two ethyl groups and a methyl group attached. These alkyl groups are electron-donating, which increases the electron density on the aromatic ring.[3] This inductive effect enhances the nucleophilicity of the amine groups, making them more reactive towards the electrophilic isocyanate carbon compared to unsubstituted aromatic amines.[3]

Steric Hindrance

Conversely, the same alkyl groups that electronically activate the amines also create significant steric hindrance.[1] The bulky ethyl groups on the aromatic ring, and adjacent to the amine functionalities, physically obstruct the approach of the large isocyanate molecule. This steric hindrance makes DETDA less reactive than non-hindered amines like Toluene Diamine (TDA).

Unequal Amine Reactivity

A critical aspect of the DETDA reaction mechanism is the unequal reactivity of its two amine groups.[2] Commercial DETDA is a mixture of isomers, primarily 3,5-diethyl-2,4-toluenediamine and 3,5-diethyl-2,6-toluenediamine. In the 2,4-isomer, the amine group at the 4-position (para to the methyl group) is significantly more reactive than the amine group at the 2-position (ortho to the methyl group). The ortho-amine group is sterically hindered by both the adjacent methyl group and an ethyl group, which restricts its access to isocyanates. This disparity in reactivity can influence the progression of polymer network formation and the final material architecture.

Figure 2: Logical diagram of factors influencing DETDA's reactivity.

Quantitative Reaction Data

While precise kinetic constants for the DETDA-isocyanate reaction are often proprietary, comparative and thermal data provide valuable insights into its performance.

Table 1: Comparative Reactivity of DETDA

| Diamine Curative | Relative Reaction Speed with Isocyanates | Reference |

| DETDA | Baseline (Very Fast) | |

| DMTDA | Several times slower than DETDA | |

| MOCA | Approx. 30 times slower than DETDA | |

| TDA | Faster than DETDA |

Table 2: Typical Curing Characteristics for an MDI-Isocyanate/DETDA System

| Parameter | Value (°C) | Method | Reference |

| Onset Curing Temperature | 19.41 | DSC (extrapolated) | [4] |

| Peak Curing Temperature | 80.9 | DSC (extrapolated) | [4] |

| Terminal Curing Temperature | 203.3 | DSC (extrapolated) | [4] |

Experimental Protocols

To analyze the reaction mechanism and kinetics of DETDA with isocyanates, several analytical techniques are employed. The following protocols outline standard methodologies.

Protocol 1: Kinetic Analysis using FT-IR Spectroscopy

-

Objective: To monitor the reaction progress by quantifying the consumption of the isocyanate functional group over time.

-

Methodology:

-

Preparation: Precisely weigh the isocyanate prepolymer and DETDA in a stoichiometric ratio in separate, moisture-free containers. Ensure all reagents and glassware are anhydrous to prevent side reactions with water.

-

Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) probe or a heated transmission cell.

-

Data Acquisition:

-

Record a background spectrum.

-

Record the initial spectrum of the isocyanate prepolymer to establish the baseline peak for the N=C=O stretch (approx. 2270 cm⁻¹).

-

Rapidly and thoroughly mix the DETDA with the isocyanate prepolymer at a controlled temperature (e.g., 25°C).

-

Immediately begin acquiring spectra at regular intervals (e.g., every 15-30 seconds).

-

-

Analysis:

-

Measure the peak area or height of the isocyanate band (2270 cm⁻¹) in each spectrum.

-

Plot the normalized isocyanate peak intensity against time.

-

The rate of disappearance of this peak corresponds to the reaction rate. From this data, reaction order and rate constants can be calculated.

-

-

Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)

-

Objective: To determine the thermal characteristics of the curing reaction, including onset temperature, peak exotherm, and total heat of reaction.

-

Methodology:

-

Sample Preparation: Prepare a small, homogenous sample (5-10 mg) by mixing the isocyanate and DETDA components at the desired stoichiometric ratio just prior to the experiment.

-

Instrumentation: Use a Differential Scanning Calorimeter (DSC).

-

Dynamic Scan:

-

Seal the sample in an aluminum pan.

-

Place the sample in the DSC cell and heat it from a sub-ambient temperature (e.g., -20°C) to a temperature well above the expected cure completion (e.g., 250°C) at a constant heating rate (e.g., 5, 10, 15, and 20 K/min).[4]

-

-

Analysis:

-

The resulting thermogram will show an exothermic peak representing the curing reaction.

-

Integrate the peak to determine the total enthalpy (ΔH) of the reaction.

-

Identify the onset temperature (Tᵢ), peak temperature (Tₚ), and terminal temperature (T) from the thermogram.[4] This data is crucial for defining the curing window for material processing.

-

-

Figure 3: Experimental workflow for kinetic and thermal analysis.

Conclusion

The reaction between this compound and isocyanates is a rapid, complex process governed by a delicate interplay of electronic activation and steric hindrance. The unique structure of DETDA, with its electron-donating alkyl groups, provides high reactivity, while the steric bulk of these same groups modulates this reactivity and leads to a differential cure rate between its two amine functionalities. Understanding this mechanism is paramount for formulators and researchers aiming to control curing profiles, optimize processing parameters, and tailor the final mechanical and thermal properties of polyurethane and polyurea systems. The experimental protocols provided herein offer a robust framework for systematically investigating these interactions and advancing material design.

References

An In-depth Technical Guide to the Curing Mechanism of Epoxy Resins with Diethyltoluenediamine (DETDA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the curing mechanism of epoxy resins when reacted with the aromatic amine curing agent, diethyltoluenediamine (B1605086) (DETDA). The document details the fundamental chemical reactions, kinetic parameters, and the influence of temperature on the curing process. It further outlines the key analytical techniques employed to characterize this process, offering detailed experimental protocols and presenting quantitative data in accessible formats.

Introduction: The Role of DETDA in Epoxy Curing

Diethyltoluenediamine (DETDA) is a widely used aromatic amine curing agent for epoxy resins, valued for its ability to impart excellent thermal and mechanical properties to the final cured product. The curing of epoxy resins with DETDA is a complex process involving the nucleophilic addition of the amine groups of DETDA to the electrophilic carbon atoms of the epoxide rings. This reaction leads to the formation of a highly cross-linked, three-dimensional polymer network, transforming the low-viscosity liquid resin into a hard, thermoset material.[1]

The curing process is characterized by several key stages, including an initial increase in viscosity, gelation (the formation of an infinite polymer network), and vitrification (the transition to a glassy state as the glass transition temperature of the curing system approaches the cure temperature). Understanding the kinetics and mechanisms governing these stages is crucial for optimizing processing parameters and tailoring the final properties of the cured epoxy resin for specific applications.

The Curing Reaction: A Stepwise Mechanism

The curing of an epoxy resin with DETDA proceeds through a two-step nucleophilic addition reaction. Each DETDA molecule possesses two primary amine (-NH₂) groups and two secondary amine (-NH-) groups that can react with the epoxy groups.

Step 1: Primary Amine Addition

The reaction initiates with the nucleophilic attack of a primary amine group on an epoxy ring. The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the carbon atoms of the oxirane ring, leading to the opening of the ring and the formation of a secondary amine and a hydroxyl group.

Step 2: Secondary Amine Addition

The newly formed secondary amine is also reactive and can subsequently attack another epoxy group. This reaction results in the formation of a tertiary amine and another hydroxyl group, contributing to the growth and cross-linking of the polymer network.

The overall reaction is exothermic, and the heat generated can influence the rate of the curing process.[2] The reactivity of the secondary amine is generally lower than that of the primary amine due to steric hindrance and electronic effects.

Experimental Characterization of the Curing Process

Several analytical techniques are employed to monitor the curing process of epoxy resins with DETDA, providing valuable insights into the reaction kinetics, changes in physical state, and the evolution of material properties.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow associated with the curing reaction.[3] It provides quantitative information on the total heat of reaction, the rate of cure, and the glass transition temperature (Tg) of the curing system.

-

Sample Preparation: A small amount of the thoroughly mixed epoxy/DETDA formulation (typically 5-10 mg) is accurately weighed into an aluminum DSC pan.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy. A reference pan (usually empty) is placed in the reference furnace.

-

Heating Program: The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen) from ambient temperature to a temperature high enough to ensure complete curing (e.g., 250 °C).[4]

-

Data Analysis: The exothermic heat flow is recorded as a function of temperature. The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak. The degree of cure (α) at any given temperature can be calculated as the ratio of the partial heat of reaction at that temperature to the total heat of reaction. The activation energy (Ea) of the curing reaction can be determined using methods like the Kissinger or Flynn-Wall-Ozawa analysis.[5][6]

-

Sample Preparation: As described for non-isothermal DSC.

-

Instrument Setup: As described for non-isothermal DSC.

-

Heating Program: The sample is rapidly heated to a specific isothermal curing temperature (e.g., 100, 120, 140 °C) and held at that temperature for a sufficient time to achieve complete or near-complete cure.

-

Data Analysis: The exothermic heat flow is recorded as a function of time. The rate of cure (dα/dt) and the degree of cure (α) are determined as a function of time.

The following table summarizes typical kinetic parameters obtained from DSC analysis of epoxy-amine systems. Note that specific values can vary depending on the exact epoxy resin and stoichiometry.

| Parameter | Symbol | Typical Value Range for Aromatic Amine Cured Epoxies | Method of Determination |

| Activation Energy | E_a | 50 - 80 kJ/mol[7][8] | Kissinger, Flynn-Wall-Ozawa |

| Reaction Order | n | 0.8 - 1.5[9] | Borchardt-Daniels, Model Fitting |

| Pre-exponential Factor | A | Varies widely | Arrhenius Plot |

| Total Heat of Reaction | ΔH_total | 300 - 500 J/g | Non-isothermal DSC |

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a valuable technique for monitoring the chemical changes that occur during the curing process.[10] By tracking the disappearance of characteristic absorption bands of the reactants (epoxy and amine groups) and the appearance of new bands (hydroxyl groups), the extent of the reaction can be determined.

-

Sample Preparation: A thin film of the epoxy/DETDA mixture is cast onto a suitable substrate (e.g., KBr pellet or a disposable IR card).

-

Instrument Setup: The FTIR spectrometer is set to the desired spectral range (typically 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).

-

Data Acquisition: Spectra are collected at regular intervals as the sample is cured at a specific temperature, either in a heated cell within the spectrometer or by quenching the reaction at different time points.

-

Data Analysis: The change in the absorbance of specific peaks is monitored. The peak at approximately 915 cm⁻¹ is characteristic of the epoxy group, while the N-H stretching vibrations of the primary amine groups appear in the region of 3300-3500 cm⁻¹.[11][12] The formation of hydroxyl groups is indicated by the appearance of a broad band around 3400 cm⁻¹. The degree of conversion of the epoxy groups can be calculated by normalizing the area of the 915 cm⁻¹ peak to an internal standard peak that does not change during the reaction (e.g., a C-H stretching band from the aromatic rings).[13]

| Wavenumber (cm⁻¹) | Assignment | Change During Curing |

| ~3450 | O-H stretching (hydroxyl groups) | Increases |

| ~3350 | N-H stretching (primary amine) | Decreases |

| ~3050 | C-H stretching (epoxy ring) | Decreases |

| ~1610, 1510 | C=C stretching (aromatic rings) | Remains constant (internal standard) |

| ~1180 | C-N stretching | Increases |

| ~915 | C-O-C stretching (epoxy ring) | Decreases |

Rheological Analysis

Rheometry is used to characterize the changes in the viscoelastic properties of the epoxy/DETDA system as it cures.[14] This technique is particularly useful for determining the gel time, which is a critical processing parameter.

-

Sample Preparation: The epoxy and DETDA are thoroughly mixed and a small amount is placed on the lower plate of the rheometer.

-

Instrument Setup: A parallel plate or cone-and-plate geometry is used. The gap between the plates is set to a specific value (e.g., 1 mm). The temperature is controlled using a Peltier or oven system.

-

Measurement Mode: Isothermal time sweep experiments are typically performed. A small-amplitude oscillatory shear is applied at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region).

-

Data Analysis: The storage modulus (G'), loss modulus (G''), and complex viscosity (η*) are recorded as a function of time. The gel time is often identified as the point where the G' and G'' curves intersect (tan δ = G''/G' = 1).[15]

The gel time is highly dependent on the curing temperature. Higher temperatures lead to faster reaction rates and, consequently, shorter gel times.[16][17]

| Curing Temperature (°C) | Typical Gel Time Range for Aromatic Amine Cured Epoxies (minutes) |

| 80 | 60 - 120 |

| 100 | 30 - 60 |

| 120 | 15 - 30 |

| 150 | 5 - 15[18] |

Conclusion

The curing of epoxy resins with DETDA is a complex yet well-characterized process that results in high-performance thermoset materials. A thorough understanding of the underlying chemical reactions, kinetics, and the influence of processing parameters is essential for researchers and scientists in the field. The analytical techniques of DSC, FTIR, and rheology provide a powerful toolkit for elucidating the curing mechanism, enabling the optimization of curing cycles and the development of epoxy systems with tailored properties for a wide range of advanced applications. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for professionals working with these versatile materials.

References

- 1. researchgate.net [researchgate.net]

- 2. epoxyplus.com [epoxyplus.com]

- 3. mdpi.com [mdpi.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. DSpace [dr.lib.iastate.edu]

- 7. benchchem.com [benchchem.com]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. revistapolimeros.org.br [revistapolimeros.org.br]

- 10. atlantis-press.com [atlantis-press.com]

- 11. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. epitoanyag.org.hu [epitoanyag.org.hu]

- 15. Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of Curing Agent and Temperature on the Rheological Behavior of Epoxy Resin Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. magnificoresins.com [magnificoresins.com]

- 18. arxiv.org [arxiv.org]

Quantum Chemical Insights into the Reactivity of Diethyl Toluene Diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of diethyl toluene (B28343) diamine (DETDA), a widely used curing agent in polymer chemistry, from a quantum chemical perspective. Leveraging data from computational studies, this document details the molecule's structural and electronic properties, reaction energetics, and proposed reaction mechanisms with common electrophiles such as isocyanates and epoxides. Quantitative data is presented in structured tables for comparative analysis. Detailed computational methodologies are provided for key cited experiments, and reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical processes.

Introduction

Diethyl toluene diamine (DETDA) is a sterically hindered aromatic diamine that serves as a highly effective chain extender and curative for polyurethane and epoxy resins.[1][2] Its chemical structure, characterized by a toluene backbone with two amine and two ethyl groups, imparts a unique reactivity profile that is crucial for its industrial applications. The electron-donating nature of the ethyl groups enhances the nucleophilicity of the amine functionalities, making them reactive towards electrophiles like isocyanates and epoxides.[2] Understanding the intricacies of DETDA's reactivity at a molecular level is paramount for optimizing polymer formulations and designing novel materials with tailored properties.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating reaction mechanisms and predicting the reactivity of chemical compounds. These methods provide valuable insights into electronic structure, reaction energetics, and transition states that are often difficult to obtain through experimental means alone. This guide synthesizes the available quantum chemical data on DETDA to provide a detailed understanding of its reactivity.

Molecular Properties and Reactivity Descriptors

The reactivity of DETDA is intrinsically linked to its molecular structure and electronic properties. Quantum chemical calculations allow for the precise determination of various descriptors that help in predicting its chemical behavior.

Optimized Geometry and Electronic Properties

The optimized geometry of DETDA reveals a non-planar structure with the amine groups slightly out of the plane of the aromatic ring. The ethyl groups adopt a staggered conformation to minimize steric hindrance. Key molecular properties calculated using DFT are summarized in Table 1.

Table 1: Calculated Molecular Properties of this compound (DETDA)

| Property | Value | Computational Method | Reference |

| Molecular Formula | C₁₁H₁₈N₂ | - | General Knowledge |

| Molecular Weight | 178.28 g/mol | - | General Knowledge |

| HOMO Energy | -4.85 eV | DFT/B3LYP/6-31G(d) | [3] |

| LUMO Energy | 0.23 eV | DFT/B3LYP/6-31G(d) | [3] |

| HOMO-LUMO Gap | 5.08 eV | DFT/B3LYP/6-31G(d) | [3] |

| Dipole Moment | 1.52 D | DFT/B3LYP/6-31G(d) | [3] |

Note: The values presented are from a representative study and may vary slightly depending on the computational level of theory.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is primarily localized on the nitrogen atoms of the amine groups, indicating that these are the primary sites for nucleophilic attack. The energy of the HOMO is relatively high, suggesting that DETDA is a good electron donor. The HOMO-LUMO gap is a measure of the molecule's excitability and chemical reactivity; a smaller gap generally implies higher reactivity.

Bond Dissociation Energies

Bond dissociation energy (BDE) is a critical parameter for understanding the stability of a molecule and the energetics of bond-breaking processes. Computational studies have been performed to determine the BDE of various bonds within the DETDA molecule.

Table 2: Calculated Bond Dissociation Energies (BDE) for Selected Bonds in DETDA

| Bond | BDE (kcal/mol) | Computational Method | Reference |

| C(aromatic) - C(aromatic) | ~110-120 | MP2, DFT (B3LYP) | [4] |

| C(aromatic) - N | ~80-90 | DFT (B3LYP) | Estimated from similar aromatic amines |

| N - H | ~90-100 | DFT (B3LYP) | Estimated from similar aromatic amines |

| C(aromatic) - C(ethyl) | ~95-105 | DFT (B3LYP) | Estimated from similar aromatic amines |

Note: The BDE for C(aromatic)-C(aromatic) bonds were calculated for different positions on the ring. The other values are estimations based on typical values for similar chemical environments in aromatic amines, as specific BDEs for all bonds in DETDA were not available in the searched literature.

Reactivity with Isocyanates

The reaction between the amine groups of DETDA and the isocyanate groups of polyisocyanates is the fundamental reaction in the formation of polyurea. This reaction is known to be very fast.[2] Quantum chemical studies can elucidate the mechanism and energetics of this important reaction.

Proposed Reaction Mechanism

The generally accepted mechanism for the reaction of an amine with an isocyanate involves a two-step process:

-

Nucleophilic Attack: The nitrogen atom of the amine group acts as a nucleophile and attacks the electrophilic carbon atom of the isocyanate group. This leads to the formation of a zwitterionic intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen atom of the former amine group to the oxygen atom of the former isocyanate group, resulting in the formation of a stable urea (B33335) linkage.

While specific DFT studies detailing the potential energy surface for the DETDA-isocyanate reaction were not found in the literature search, the general mechanism is well-established for aromatic amines.

Signaling Pathway Diagram

The logical flow of the reaction between DETDA and an isocyanate can be visualized as follows:

References

Molecular Modeling of DETDA-Based Polymer Networks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the molecular modeling of diethyltoluenediamine (B1605086) (DETDA)-based polymer networks, a critical class of thermosetting polymers used in high-performance composites, adhesives, and coatings. The document details the computational simulation of the crosslinking process of epoxy resins, such as diglycidyl ether of bisphenol F (DGEBF), with DETDA as a curing agent. It outlines the methodologies for predicting thermo-mechanical properties and provides a summary of key quantitative data from molecular dynamics (MD) simulations. Furthermore, this guide presents detailed experimental protocols for the synthesis, characterization, and validation of these polymer networks, offering a comprehensive resource for researchers in the field.

Introduction

Epoxy resins cured with aromatic amines like DETDA form highly crosslinked, amorphous polymer networks with exceptional mechanical strength, thermal stability, and chemical resistance. These properties make them ideal for demanding applications in aerospace, automotive, and biomedical industries. Molecular modeling, particularly molecular dynamics (MD) simulations, has emerged as a powerful tool to understand the structure-property relationships in these materials at the atomic level. By simulating the curing process and subsequent material behavior, researchers can predict key performance indicators, optimize formulations, and accelerate the development of new materials. This guide focuses on the molecular modeling of DGEBF/DETDA systems, a common and well-studied combination.

Molecular Modeling Methodology

The foundation of accurately modeling DETDA-based polymer networks lies in a robust molecular dynamics simulation workflow. This process typically involves the construction of an initial uncrosslinked system, followed by a simulated curing process to form the crosslinked network, and finally, the calculation of material properties.

Force Fields

The choice of a force field is critical for the accuracy of MD simulations as it governs the interactions between atoms. For DETDA-based epoxy networks, several force fields have been successfully employed:

-

Interface Force Field (IFF-R): A reactive force field that uses Morse potentials for covalent bonds, allowing for the simulation of bond formation and breaking during the crosslinking reaction and mechanical deformation.[1]

-

Dreiding Force Field: A generic force field that is broadly applicable to organic molecules.[2]

-

United-Atom Force Fields: These force fields simplify the system by treating aliphatic hydrogen and their corresponding carbon atoms as a single interaction site, which can reduce computational cost.[3][4]

Simulation Workflow

A typical MD simulation workflow for modeling the curing of a DGEBF/DETDA system is as follows:

-

Model Construction: Monomers of the epoxy resin (e.g., DGEBF or EPON 862) and the DETDA hardener are placed in a simulation box at a specific stoichiometric ratio.[1][5][6] The initial density is typically low to allow for proper mixing.

-

Equilibration: The system is subjected to a series of energy minimization and MD simulations at elevated temperatures (e.g., 600 K) under a constant volume and temperature (NVT) ensemble to achieve a well-mixed, amorphous state.[1][6] This is followed by a gradual compression and annealing process to reach the target density at the desired temperature (e.g., 300 K) under a constant pressure and temperature (NPT) ensemble.[1]

-

Crosslinking Simulation: The crosslinking reaction between the epoxy groups of DGEBF and the amine groups of DETDA is simulated. This is often achieved using a distance-based criterion where new covalent bonds are formed when reactive atoms come within a certain cutoff radius.[1][6] The simulation is typically performed at an elevated temperature (e.g., 450 K) to accelerate the reaction kinetics.[1] The degree of crosslinking is defined as the percentage of reacted epoxy or amine groups.

-

Post-Crosslinking Equilibration: After achieving the desired degree of crosslinking, the system is again equilibrated to relax the newly formed network structure.[1]

-

Property Calculation: Various thermo-mechanical properties are then calculated from the equilibrated crosslinked model.

The logical workflow for a typical molecular dynamics simulation of a DETDA-based polymer network is illustrated in the following diagram.

References

- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 2. digitallibrarynasampe.org [digitallibrarynasampe.org]

- 3. [2108.00933] Molecular Dynamics Study to Predict Thermo-Mechanical Properties of DGEBF/DETDA Epoxy as a Function of Crosslinking Density [arxiv.org]

- 4. epitoanyag.org.hu [epitoanyag.org.hu]

- 5. arxiv.org [arxiv.org]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

Unraveling the Thermal Decomposition of Diethyl Toluene Diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl Toluene (B28343) Diamine (DETDA) is a crucial component in the polymer industry, valued for its role as a chain extender and curing agent in polyurethanes, polyureas, and epoxy resins. Its chemical structure imparts significant thermal stability to the polymers it is incorporated into.[1] However, under elevated temperatures, DETDA itself is susceptible to thermal degradation, a process that can impact the performance and safety of the final products. This technical guide provides an in-depth examination of the thermal decomposition pathways of DETDA, summarizing available data, detailing experimental protocols for its analysis, and presenting a proposed decomposition mechanism based on analogous amine compounds.

Introduction to Diethyl Toluene Diamine (DETDA)

This compound, with the chemical formula C₁₁H₁₈N₂, is an aromatic diamine characterized by a toluene ring substituted with two amino groups and two ethyl groups. It exists as a mixture of isomers, primarily 3,5-diethyltoluene-2,4-diamine and 3,5-diethyltoluene-2,6-diamine. Its liquid form at room temperature and low volatility make it a versatile and widely used industrial chemical.[1] While stable under normal conditions, its reactivity increases with temperature, which can initiate polymerization or degradation.[1]

Thermal Stability of DETDA

DETDA is known to enhance the thermal resistance of polymers. However, like all organic molecules, it has a finite thermal stability. The decomposition of DETDA at high temperatures can lead to the formation of various gaseous and solid byproducts. Safety data for DETDA indicate that under fire conditions, hazardous decomposition products can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide (HCN). This suggests that the degradation process involves the fragmentation of the aromatic ring and the release of nitrogen-containing species.

Experimental Methodologies for Analyzing Thermal Decomposition

A comprehensive understanding of the thermal decomposition of DETDA requires a suite of analytical techniques. The following are the primary experimental protocols employed to elucidate the thermal behavior and decomposition pathways of chemical compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[2]

Experimental Protocol:

-

A small sample of DETDA (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.

-

The crucible is placed on a sensitive microbalance within a furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 800 °C).

-

A continuous flow of an inert gas, such as nitrogen or argon, is maintained throughout the experiment to prevent oxidative degradation.

-

The mass of the sample is recorded continuously as a function of temperature.

-

The resulting TGA curve plots the percentage of mass loss versus temperature, revealing the onset of decomposition, the temperature ranges of different decomposition stages, and the mass of any residual char.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[3] It provides information on melting points, glass transitions, and the enthalpy of decomposition reactions (whether they are endothermic or exothermic).

Experimental Protocol:

-

A small, accurately weighed sample of DETDA (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled linear rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram plots heat flow versus temperature, with peaks indicating exothermic or endothermic events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[4] The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

-

A microgram-scale sample of DETDA is loaded into a pyrolysis probe.

-

The probe is inserted into the heated injection port of a gas chromatograph.

-

The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C, 800 °C, or 1000 °C) for a short duration.[4]

-

The volatile pyrolysis products are swept by a carrier gas (e.g., helium) onto a GC column.

-

The GC separates the components of the pyrolysate based on their boiling points and interactions with the column's stationary phase.

-

The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.

Proposed Thermal Decomposition Pathways of DETDA

The initial steps are proposed to involve the homolytic cleavage of the weakest bonds in the molecule. The C-N bonds and the C-C bonds of the ethyl groups are likely candidates for initial fragmentation.

-

Pathway A: C-N Bond Cleavage: Homolytic cleavage of the C-N bond would lead to the formation of an aromatic radical and an amino radical. These highly reactive species would then undergo a cascade of further reactions, including hydrogen abstraction and recombination, to form a variety of smaller molecules.

-

Pathway B: C-C Bond Cleavage in Ethyl Groups: The ethyl side chains can undergo benzylic cleavage to form ethyl radicals and a stabilized aromatic radical. The ethyl radicals can then abstract hydrogen atoms or combine with other radicals.

-

Ring Opening and Fragmentation: At higher temperatures, the thermally stable aromatic ring can undergo cleavage, leading to the formation of smaller unsaturated and saturated hydrocarbons, as well as nitrogen-containing fragments like nitriles (consistent with the potential formation of HCN).

Further research utilizing the experimental techniques described above is necessary to validate and refine these proposed pathways.

Data Presentation

As no specific quantitative data from TGA, DSC, or Py-GC-MS analysis of pure DETDA is available in the reviewed literature, a data table cannot be populated at this time. The following tables are presented as templates for the presentation of such data once it becomes available through experimental investigation.

Table 1: Thermogravimetric Analysis (TGA) Data for DETDA

| Decomposition Stage | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) |

| 1 | |||

| 2 | |||

| ... | |||

| Total |

Table 2: Differential Scanning Calorimetry (DSC) Data for DETDA

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | |||

| Decomposition |

Table 3: Major Pyrolysis Products of DETDA Identified by Py-GC-MS

| Retention Time (min) | Identified Compound | Relative Abundance (%) |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of DETDA thermal decomposition.

Proposed Thermal Decomposition Pathways of DETDA

Caption: Proposed thermal decomposition pathways of DETDA.

Conclusion

While this compound is recognized for imparting thermal stability to polymeric systems, its own thermal decomposition behavior is a complex process that is not yet fully characterized in the scientific literature. This guide has outlined the standard experimental methodologies required for a thorough investigation of its thermal degradation. The proposed decomposition pathways, initiated by C-N and C-C bond cleavage, provide a theoretical framework for understanding the potential degradation products. Further empirical studies, particularly using TGA, DSC, and Py-GC-MS, are essential to generate the quantitative data needed to validate these pathways and to fully comprehend the thermal decomposition of DETDA. Such knowledge is critical for optimizing its application in high-performance materials and ensuring product safety and longevity.

References

An In-depth Technical Guide to the Synthesis of High-Purity Diethyl Toluene Diamine (DETDA) for Research Applications

Introduction

Diethyl Toluene (B28343) Diamine (DETDA) is a sterically hindered aromatic diamine widely utilized in polymer chemistry and materials science.[1] It serves as a highly effective and fast-reacting chain extender for polyurethane elastomers, particularly in Reaction Injection Molding (RIM) and Spray Polyurea Elastomer (SPUA) systems, and as a curing agent for epoxy resins.[2][3] Its chemical structure, typically a mixture of 1-methyl-3,5-diethyl-2,4-diaminobenzene and 1-methyl-3,5-diethyl-2,6-diaminobenzene, provides cured polymers with high initial strength, excellent thermal stability, and hydrolysis resistance.[1][4][5] For research and development applications, particularly in the synthesis of high-performance polymers, the availability of high-purity DETDA is critical, as impurities can adversely affect reaction kinetics and the final mechanical properties of the material.[5]

This technical guide provides a comprehensive overview of prevalent synthesis methodologies for producing high-purity DETDA. It includes detailed experimental protocols, a comparative analysis of quantitative data, and process diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and materials science. The primary synthetic route involves the ethylation of toluene diamine (TDA) under various catalytic conditions.[1][6]

Core Synthesis Methodologies

The synthesis of DETDA is primarily achieved through the alkylation of toluene diamine (TDA) with an ethylating agent, such as ethylene (B1197577) or ethanol (B145695).[6][7] The reaction is a multi-step process where monoethyl toluene diamine (ETDA) is generated as an intermediate, which is then further ethylated to form DETDA.[7][8][9] Excessive ethylation can lead to the formation of triethyl toluene diamine (TETDA) as a byproduct.[7][8] The choice of catalyst is the most critical factor influencing reaction efficiency, selectivity, and environmental impact. Three primary catalytic systems are discussed: an environmentally friendly zeolite-based system, a traditional aluminum-based system, and a high-purity mixed metal oxide system.

General Reaction Pathway

The ethylation of TDA to DETDA proceeds sequentially, with the potential for over-alkylation.

Caption: General reaction pathway for the synthesis of DETDA.

Experimental Protocols

Detailed methodologies for three distinct synthesis routes are provided below. These protocols are derived from published research and patent literature.

Method 1: Zeolite-Catalyzed Ethylation (Environmentally-Friendly Route)

This method utilizes acidic zeolites as a recyclable, environmentally benign catalyst, avoiding the hazardous Lewis acids used in traditional processes.[7] The reaction occurs primarily on the external surface acid sites of the zeolite.[7][8]

Materials:

-

2,4-Toluene Diamine (2,4-TDA)

-

Ethanol (as ethylating agent)

-

HZSM-5 zeolite catalyst (treated with 0.6 M NaOH)

-

Nitrogen gas for inert atmosphere

Equipment:

-

High-pressure batch reactor with magnetic stirring

-

Temperature controller and pressure gauge

-

Gas chromatography (GC) system for analysis

Protocol:

-

Charge the batch reactor with 2,4-TDA and the NaOH-treated HZSM-5 catalyst.

-

Seal the reactor and purge thoroughly with nitrogen gas to establish an inert atmosphere.

-

Add ethanol to the reactor.

-

Heat the reactor to 330 °C while stirring.

-

Maintain the reaction at 330 °C for 5 hours.[7]

-

After the reaction period, cool the reactor to room temperature and carefully vent any residual pressure.

-

Recover the product mixture. The solid catalyst can be separated by filtration for potential reuse.

-

The crude product is then purified, typically by vacuum distillation, to isolate high-purity DETDA.

Method 2: Aluminum-Based Catalysis (Traditional Route)

This method employs an "aromatic amine-aluminum" catalyst system, which is highly active but involves hazardous materials and high pressures.[10][11]

Materials:

-

Toluene Diamine (TDA)

-

Catalyst components: Aluminum powder, Zinc powder, anhydrous Aluminum trichloride, Diethylaluminum chloride[10]

-

High-pressure ethylene gas

-

Diphenyl ether (for dilution)

Equipment:

-

High-pressure autoclave (5L) with stirring mechanism

-

Heating mantle and temperature controller

-

High-pressure gas delivery system

-

Filtration apparatus

-

Vacuum distillation setup

Protocol:

-

Add TDA (2000g), Al powder (35g), Zn powder (15g), anhydrous AlCl₃ (50g), and diethylaluminum chloride (10g) into the autoclave.[10]

-

Seal the reactor and begin heating and stirring. Hydrogen gas will be released as the "aromatic amine-aluminum" catalyst system forms, typically as the temperature rises to 150-200 °C.[10][11]

-

Purge the released hydrogen with a brief flow of ethylene gas.

-

Continue heating to 320 °C and pressurize the reactor with ethylene to 6.5-7.0 MPa. The reaction is typically complete in about 30 minutes as the ethylene is absorbed.[10]

-

Cool the reactor, reduce the pressure, and add diphenyl ether to dilute the viscous product mixture.[10][11]

-

Filter the hot mixture (150 °C) at 0.2-0.3 MPa to remove the catalyst, which can be recycled.[10]

-

The filtrate is subjected to vacuum distillation to yield the final DETDA product.[10][11]

Method 3: Mixed Metal Oxide Catalysis (High-Purity Route)

This process uses a specially prepared mixed metal oxide catalyst to achieve high yield and purity under optimized conditions.[6]

Materials:

-

Toluene Diamine (TDA)

-

Ethylene

-

CeO₂-CuO/ZnO/Al₂O₃ catalyst (prepared via sol-gel method)

-

Hydrogen gas (for catalyst activation)

-

Water

Equipment:

-

High-pressure autoclave with gas and liquid injection ports

-

Stirring and temperature control systems

-

Reduced pressure distillation apparatus

Protocol:

-

Prepare the CeO₂-CuO/ZnO/Al₂O₃ catalyst using a sol-gel method.

-

Load the catalyst into the autoclave. Introduce H₂ gas and heat to 180 °C for 2 hours to reduce and activate the catalyst.[6]

-

Inject TDA into the autoclave. The molar ratio of TDA:Ethylene:Catalyst should be approximately 1.1:2.2:0.05.[6]

-

Replace the H₂ atmosphere with ethylene gas.

-

Program the temperature to rise to 220-230 °C and maintain the reaction pressure at 3.0 MPa by continuously feeding ethylene.[6]

-

Hold the reaction under these conditions for 3 hours.[6]

-

After cooling, add an appropriate amount of water to the autoclave.

-

Isolate the final product by distillation under reduced pressure to obtain high-purity DETDA.[6]

Quantitative Data Summary

The performance of each synthesis method varies significantly. The following tables summarize the key quantitative data reported for these processes.

Table 1: Comparison of DETDA Synthesis Methodologies

| Parameter | Method 1: Zeolite-Catalyzed | Method 2: Aluminum-Based | Method 3: Mixed Metal Oxide |

| Catalyst | NaOH-treated HZSM-5[7] | Al/Zn/AlCl₃/Organic Al[10][11] | CeO₂-CuO/ZnO/Al₂O₃[6] |

| Ethylating Agent | Ethanol[7] | Ethylene[10][11] | Ethylene[6] |

| Temperature | 330 °C[7] | 320 °C[10] | 220-230 °C[6] |

| Pressure | Not specified (Batch Reactor) | 6.5-7.0 MPa[10] | 3.0 MPa[6] |

| Reaction Time | 5 hours[7] | ~0.5 hours[10] | 3 hours[6] |

| Reported Yield | TDA Conversion: 98.4%[7] | 73-80%[10] | 93.7%[6] |

| Reported Purity | Selectivity: 58.8% (DETDA)[7] | 95-97%[10] | 99.1%[6] |

Table 2: Typical Specifications for High-Purity Commercial DETDA

| Parameter | Specification |

| Appearance | Light yellow to amber transparent liquid[3][12] |

| Purity (Total Isomers) | ≥ 98%[3] |

| 2,4-DETDA Isomer Content | 75% - 81%[3] |

| 2,6-DETDA Isomer Content | 18% - 22%[3] |

| TDA Content | ≤ 0.1%[12] |

| Moisture Content | ≤ 0.1%[3][12] |

| Amine Value (mgKOH/g) | 625-635[12] |

Purification and Characterization

Achieving high purity is essential for research applications. Regardless of the synthesis method, the crude product is a mixture of DETDA isomers, unreacted TDA, mono-ethylated intermediates (ETDA), and potentially over-ethylated byproducts (TETDA).[7][12]

Purification Workflow

The primary method for purifying crude DETDA is vacuum distillation.[12][13] This technique is effective because it lowers the boiling point of the components, allowing for separation without thermal degradation.[12]

Caption: Logic diagram for the purification of crude DETDA.

The general purification process involves:

-

Catalyst Removal: The solid catalyst is removed from the crude reaction mixture, typically by filtration. In some processes, this step is aided by diluting the viscous mixture.[10][11]

-

Solvent/Diluent Removal: If a high-boiling solvent like diphenyl ether is used, it is separated during distillation.

-

Vacuum Distillation: The catalyst-free crude product is distilled under reduced pressure. This separates the lower-boiling TDA and ETDA from the desired DETDA product, while higher-boiling byproducts like TETDA remain in the distillation residue.[12][13]

Characterization Techniques

The purity and isomeric composition of the final DETDA product must be confirmed using analytical techniques.

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the most common methods used to determine the purity of the product and the relative percentages of the 2,4- and 2,6-DETDA isomers.[5][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR can be used to confirm the chemical structure and assess the purity of the synthesized compound.[5]

-

Karl Fischer Titration: Used to accurately determine the moisture content, which is a critical quality parameter.[12]

References

- 1. DETDA [benchchem.com]

- 2. Diethyltoluenediamine: properties, applications of in polymer and safety_Chemicalbook [chemicalbook.com]

- 3. Diethyltoluenediamine DETDA CAS 68479-98-1 [chemball.com]

- 4. prepchem.com [prepchem.com]

- 5. gantrade.com [gantrade.com]

- 6. CN106946714A - A kind of synthetic technique of diethyltoluenediamine - Google Patents [patents.google.com]

- 7. advanceseng.com [advanceseng.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Collection - Synthesis of Diethyl Toluene Diamine by Zeolite-Catalyzed Ethylation of 2,4-Toluene Diamine - Industrial & Engineering Chemistry Research - Figshare [figshare.com]

- 10. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN101417953A - Synthesis method of this compound - Google Patents [patents.google.com]

- 12. chinayaruichem.com [chinayaruichem.com]

- 13. US3420752A - Purification of toluenediamine mixtures by vacuum distillation - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electronic Effects of Ethyl Groups on the Aromatic Ring of DETDA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyltoluenediamine (DETDA) is a sterically hindered aromatic diamine that is widely used as a chain extender and curing agent in the polymer industry, particularly in polyurethane and polyurea systems.[1][2][3] Its reactivity and performance are significantly influenced by the electronic and steric effects of the substituents on its aromatic ring. This technical guide provides a comprehensive analysis of the electronic effects of the ethyl groups on the aromatic ring of DETDA, detailing their impact on the molecule's reactivity, basicity, and spectroscopic properties. The guide also includes detailed experimental protocols and visualizations to facilitate a deeper understanding of these phenomena.

Introduction to DETDA

DETDA is a liquid aromatic organic molecule with the chemical formula C₁₁H₁₈N₂.[3] It is typically a mixture of isomers, primarily 3,5-diethyltoluene-2,4-diamine (approximately 75-82%) and 3,5-diethyltoluene-2,6-diamine (approximately 17-24%).[2] The presence of amino, ethyl, and methyl groups on the aromatic ring gives DETDA its unique properties. It is often used as a less toxic alternative to other aromatic diamines like 4,4'-methylenedianiline (B154101) (MDA) and 4,4'-methylenebis(2-chloroaniline) (B1676453) (MOCA).[3]

The primary function of DETDA in polymer systems is to react with isocyanate groups to form urea (B33335) linkages, which contributes to the formation of durable and flexible polymers.[1] The rate of this reaction is a critical parameter in many industrial applications, and it is largely governed by the electronic environment of the amino groups, which is, in turn, influenced by the other substituents on the aromatic ring.

Fundamental Electronic Effects on Aromatic Systems

Substituents on an aromatic ring can exert two primary types of electronic effects that modify the ring's electron density and reactivity:

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is a result of the electronegativity difference between the atoms. Alkyl groups, such as ethyl and methyl, are electron-donating through the inductive effect (+I), meaning they push electron density towards the aromatic ring.[4]

-

Resonance (Mesomeric) Effect (M): This effect is transmitted through the pi (π) system and involves the delocalization of electrons. Groups with lone pairs of electrons adjacent to the aromatic ring, such as the amino group (-NH₂), are strong electron-donating groups through resonance (+M).[4][5][6]

These electronic effects alter the nucleophilicity of the aromatic ring and the basicity of functional groups attached to it. Electron-donating groups increase the electron density of the ring, making it more reactive towards electrophiles (activating groups) and directing incoming electrophiles to the ortho and para positions.[5][7]

Electronic Effects of Ethyl Groups in DETDA

The electronic landscape of the DETDA molecule is a cumulative result of the effects of its various substituents: the two amino groups, the two ethyl groups, and the methyl group.

-

Amino Groups: The two amino groups are the most powerful electron-donating groups on the DETDA ring due to their strong +M effect. They significantly increase the electron density of the aromatic ring, making it highly activated.

-

Ethyl and Methyl Groups: The ethyl and methyl groups are electron-donating through their +I effect.[8] This further enriches the aromatic ring with electron density. The aromatic ring is activated by the two ethyl groups through their donation of electron density to the ring, which in turn makes DETDA more reactive in the isocyanate reaction.[8]

The combination of these strong electron-donating groups makes the aromatic ring of DETDA exceptionally electron-rich. This high electron density on the nitrogen atoms of the amino groups is a key factor in DETDA's high reactivity as a chain extender.

Steric Effects

In addition to electronic effects, the ethyl groups also introduce significant steric hindrance around the amino groups. This steric bulk modulates the accessibility of the amino groups, slowing down their reaction rate compared to less hindered amines like toluene (B28343) diamine (TDA). This controlled reactivity is often desirable in industrial processes, allowing for better control over the curing process.

Quantitative Analysis of Substituent Effects

| Substituent (para-) | Hammett Constant (σp) | Effect |

| -NH₂ | -0.66 | Strong Electron-Donating (Resonance) |

| -CH₃ | -0.17 | Electron-Donating (Inductive) |

| -CH₂CH₃ | -0.15 | Electron-Donating (Inductive) |

Table 1: Hammett Constants for relevant para-substituted anilines. The data illustrates the electron-donating strength of the substituents.[9][10]

Spectroscopic Manifestations of Electronic Effects

The electronic environment of a molecule is directly reflected in its spectroscopic properties, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. The electron-donating nature of the substituents in DETDA would lead to increased shielding of the aromatic protons and carbons.

| Nucleus | Expected Chemical Shift Range (ppm) | Rationale |

| ¹H | 6.0 - 7.5 | The aromatic protons are expected to be shielded due to the high electron density of the ring, resulting in an upfield shift compared to benzene (B151609) (7.34 ppm). |

| ¹³C | 110 - 150 | The aromatic carbons, particularly those at the ortho and para positions relative to the amino groups, will be significantly shielded, appearing at a lower ppm value. |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the Aromatic Region of DETDA.

Experimental Protocols

Synthesis of DETDA

A common method for synthesizing DETDA is through the ethylation of 2,4-toluene diamine (2,4-TDA) over acidic zeolites using ethene or ethanol (B145695) as the alkylating agents.[11][12]

Methodology:

-

Catalyst Preparation: An acidic zeolite catalyst is prepared and activated.

-

Reaction: 2,4-TDA is reacted with an ethylating agent (e.g., ethanol) in the presence of the zeolite catalyst in a high-pressure reactor at an elevated temperature.

-

Product Formation: The reaction proceeds through the formation of monoethyl toluene diamine (ETDA) as an intermediate, which is then further ethylated to form DETDA.[11][12] Triethyl toluene diamine (TETDA) can be formed as a byproduct of excessive ethylation.[11][12]

-

Purification: The product mixture is then purified, typically by distillation, to isolate the desired DETDA isomers.

Characterization by NMR Spectroscopy

Objective: To confirm the structure of DETDA and analyze the electronic effects of the substituents through chemical shifts.

Methodology:

-

Sample Preparation: A small amount of the synthesized DETDA is dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard like tetramethylsilane (B1202638) (TMS) is added.

-

¹H NMR Analysis: A ¹H NMR spectrum is acquired. The integration of the signals is used to determine the relative number of protons, and the splitting patterns (multiplicity) provide information about neighboring protons. The chemical shifts of the aromatic protons are analyzed to assess the shielding effects of the substituents.

-

¹³C NMR Analysis: A ¹³C NMR spectrum is acquired. The chemical shifts of the aromatic carbons are recorded and compared to known values for substituted benzenes to evaluate the electronic effects.

-

2D NMR: Techniques like COSY and HSQC can be employed for unambiguous assignment of all proton and carbon signals.[2]

Visualizations

References

- 1. Diethyltoluenediamine: properties, applications of in polymer and safety_Chemicalbook [chemicalbook.com]

- 2. DETDA [benchchem.com]

- 3. Diethyl toluene diamine - Wikipedia [en.wikipedia.org]

- 4. www1.lasalle.edu [www1.lasalle.edu]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. gantrade.com [gantrade.com]

- 9. benchchem.com [benchchem.com]

- 10. global.oup.com [global.oup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. advanceseng.com [advanceseng.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Characterization of DETDA-Based Polyurethane-Urea Elastomers

Audience: Researchers, scientists, and drug development professionals.